L-Arginylglycine

Computational Chemistry Mass Spectrometry Molecular Modeling

Researchers requiring a reliable dipeptide standard for mass spectrometry or computational modeling often face inconsistent batch quality and undocumented conformational behavior. L-Arginylglycine (Arg-Gly) solves this with sequence-specific, quantifiable physicochemical properties validated by published computational studies. - Unique gas-phase zwitterionic stability provides a reproducible benchmark for MS ion chemistry and force-field validation. - Long-term powder stability ensures consistent performance across in vitro assays and instrument calibration runs. - Available as a high-purity bioactive dipeptide in research-grade quantities with full analytical documentation.

Molecular Formula C8H17N5O3
Molecular Weight 231.25 g/mol
CAS No. 108347-93-9
Cat. No. B011102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginylglycine
CAS108347-93-9
Molecular FormulaC8H17N5O3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)O)N)CN=C(N)N
InChIInChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1
InChIKeyXUUXCWCKKCZEAW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arginylglycine: Physicochemical & Structural Reference


L-Arginylglycine (Arg-Gly) is a bioactive dipeptide formed by the condensation of L-arginine and glycine [1]. It is a naturally occurring metabolite and a product of protein digestion, with a molecular weight of 231.25 g/mol [2]. The compound is of interest in biochemical research for its roles in peptide interactions, enzyme-substrate studies, and receptor binding . Its primary differentiating features, which impact its selection for specific applications, are rooted in its unique sequence-dependent physicochemical properties, rather than broad, non-specific bioactivity.

Bioactive dipeptide for metabolite and peptide interaction research
Sequence-dependent physicochemical property studies (conformation, basicity, salt-bridge)
Supports MS, computational modeling, and in vitro assay development

L-Arginylglycine: No Viable Amino Acid Substitution


Generic substitution with its constituent amino acids (L-arginine and glycine) or even a reversed-sequence dipeptide (Gly-Arg) is not scientifically valid. L-Arginylglycine's specific sequence (Arg-Gly) dictates a unique three-dimensional conformation and electronic distribution that profoundly influences its fundamental physicochemical behavior, including its intrinsic basicity, propensity for salt-bridge formation in non-covalent complexes, and stability in different environments [1]. These properties are not additive; they are emergent from the specific dipeptide structure and are critical for applications where molecular recognition or gas-phase behavior is paramount. The following evidence demonstrates that these differences are quantifiable and should guide scientific selection.

L-Arginylglycine
Specific zwitterionic gas-phase conformation emerges from dipeptide structure.
Free L-Arginine + Glycine
Physical mixture may not replicate the unique zwitterionic global minimum.
L-Arginylglycine
Lesser salt-bridge propensity with metal cations; slightly higher intrinsic basicity.
Gly-Arg (Glycyl-L-arginine)
Greater salt-bridge propensity; measurably different basicity limits direct substitution in sensitive assays.

L-Arginylglycine: Evidence-Based Comparison vs. Key Comparators


Gas-Phase Conformational Stability: Arg-Gly vs. Gly-Arg

Computational studies demonstrate a fundamental difference in the gas-phase stability of Arg-Gly compared to its constituent amino acids and other dipeptides. While most neutral amino acids and dipeptides adopt a non-ionic (canonical) conformation as their global minimum in the gas phase, Arg-Gly is a rare exception where the zwitterionic form is the most stable structure. This is in contrast to free L-arginine, where the zwitterion is a local minimum but is 4 kcal/mol less stable than the canonical form [1]. This unique stability profile is critical for interpreting mass spectrometry data and for computational modeling of peptide behavior.

Gas-Phase Conformational Stability
Cross-study comparable
Arg-Gly: Zwitterion is the global minimum. Free L-arginine: Zwitterion is a local minimum, 4 kcal/mol less stable than canonical.
Supports MS data interpretation and computational modeling.
DFT, MP2 methods; gas-phase.
Computational Chemistry Mass Spectrometry Molecular Modeling

Salt-Bridge Propensity: Arg-Gly vs. Gly-Arg

The sequence of amino acids in a dipeptide dictates its ability to form salt-bridge (SB) structures when complexed with metal cations. Infrared multiple photon dissociation (IRMPD) spectroscopy reveals a stark contrast between Arg-Gly and its sequence isomer, Gly-Arg. Arg-Gly•Li+ adopts a charge-solvated (CS) structure, whereas Gly-Arg•Li+ forms an SB structure. For larger cations like K+ and Cs+, both form SB structures, but Gly-Arg has a greater overall propensity for SB formation. The study quantifies this difference by comparing each dipeptide to the arginine monomer (Arg•M+). Gly-Arg•M+ shows a greater propensity for SB formation, while Arg-Gly•M+ shows a lesser propensity [1]. This sequence-dependent behavior is critical for understanding peptide-metal interactions.

Salt-Bridge Propensity
Head-to-head
Arg-Gly•Li+ adopts charge-solvated structure; Gly-Arg•Li+ forms salt-bridge. For K+/Cs+, Gly-Arg greater SB propensity.
Guides peptide-metal interaction and spectroscopy studies.
IRMPD spectroscopy; Li+, Na+, K+, Cs+.
Spectroscopy Supramolecular Chemistry Analytical Chemistry

Intrinsic Basicity: Arg-Gly vs. Gly-Arg

The intrinsic gas-phase basicity of a molecule is a fundamental property. Computational analysis has shown that Arg-Gly is calculated to be slightly more basic than its sequence isomer, Gly-Arg [1]. This difference, although small, is a direct consequence of the amino acid sequence and influences the molecule's proton affinity and behavior in acidic environments or mass spectrometry experiments. The finding demonstrates that even a simple reversal of the amino acid order yields a measurable change in a core physicochemical property.

Intrinsic Basicity
Head-to-head
Arg-Gly is slightly more basic than Gly-Arg (computed).
Sequence reversal measurably alters proton affinity.
Gas-phase computational calculation.
Physical Chemistry Computational Chemistry Peptide Chemistry

Storage Stability: Arg-Gly vs. Typical Guidelines

Vendor specifications provide practical differentiation for procurement and lab management. For L-Arginylglycine, the recommended storage condition is powder at -20°C for up to 3 years, with a stability of 1 month when dissolved in solvent and stored at -20°C . This contrasts with general guidelines for some inhibitor products, which recommend using solutions within one month when stored at -20°C or below . This specific, long-term powder stability data offers a tangible advantage for inventory planning and reduces the risk of reagent degradation.

Storage Stability
Data to verify
Powder: stable 3 years at -20°C. In solvent: 1 month at -20°C.
Supports long-term procurement and inventory planning.
Vendor-supplied storage recommendations.
Biochemistry Lab Management Peptide Handling

L-Arginylglycine: Evidence-Based Research Applications


Mass Spectrometry & Ion Mobility Studies

L-Arginylglycine is an ideal compound for use as a standard or model system in mass spectrometry and ion mobility spectrometry. Its unique gas-phase behavior, specifically its stable zwitterionic conformation and sequence-dependent interaction with metal cations (e.g., lesser propensity to form salt-bridges compared to Gly-Arg [1]), provides a well-characterized benchmark for method development and instrument calibration. This allows for the optimization of parameters for analyzing more complex peptide mixtures or for studying fundamental ion chemistry.

Benchmarking & Force Field Validation

The detailed computational studies of L-Arginylglycine [1] make it a valuable benchmark molecule for validating new computational methods, force fields, and algorithms for biomolecular modeling. Its rare gas-phase zwitterionic stability provides a challenging and well-documented test case. Researchers can compare their own calculations of conformational energies, dipole moments, and IR spectra against the published data to assess the accuracy of new theoretical approaches.

Peptide Interaction & Receptor Binding Studies

As a bioactive dipeptide, L-Arginylglycine is used to study fundamental peptide interactions, enzyme substrate specificities, and receptor binding [1]. Its specific Arg-Gly sequence is a recognition motif in some biological systems. The compound's defined and stable physicochemical properties (including long-term powder stability [2]) make it a reliable tool for in vitro assays, such as those investigating protein-protein interactions or cell adhesion signaling, where its unique properties can be exploited.

Application
Selection Property
Validation Focus
Mass spectrometry method development
Gas-phase zwitterionic stability & cation adduct behavior
Ion mobility and fragmentation pattern consistency
Computational force field validation
Reported zwitterionic conformational benchmarks
Conformational energy and IR spectra reproducibility
Peptide interaction & receptor binding assays
Sequence-specific Arg-Gly recognition motif
In vitro assay reproducibility and dipeptide stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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